(2-Iodo-5-methoxyphenyl)methanamine
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Overview
Description
(2-Iodo-5-methoxyphenyl)methanamine is an organic compound characterized by the presence of an iodine atom, a methoxy group, and an amine group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-5-methoxyphenyl)methanamine typically involves the iodination of 5-methoxybenzylamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of the amine group, iodination, and subsequent deprotection. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Iodo-5-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming 5-methoxybenzylamine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 5-methoxybenzaldehyde or 5-methoxybenzoic acid.
Reduction: Formation of 5-methoxybenzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(2-Iodo-5-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Iodo-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The iodine atom and methoxy group influence the compound’s reactivity and binding affinity to various receptors or enzymes. The compound may act as a ligand, modulating the activity of its target proteins and pathways .
Comparison with Similar Compounds
- (2-Iodo-4-methoxyphenyl)methanamine
- (2-Iodo-3-methoxyphenyl)methanamine
- (2-Iodo-6-methoxyphenyl)methanamine
Comparison: (2-Iodo-5-methoxyphenyl)methanamine is unique due to the specific positioning of the iodine and methoxy groups on the benzene ring. This positioning affects its chemical reactivity and biological activity compared to its isomers. The compound’s unique structure allows for distinct interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10INO |
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Molecular Weight |
263.08 g/mol |
IUPAC Name |
(2-iodo-5-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H10INO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 |
InChI Key |
MACOQSSKJMDSCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)I)CN |
Origin of Product |
United States |
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